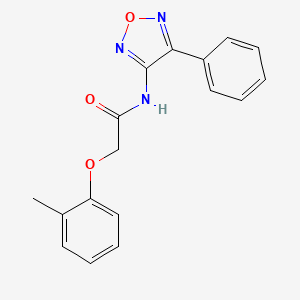
2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS Number: 880791-82-2) is a compound that belongs to the oxadiazole family, which has drawn considerable attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H15N3O3, with a molecular weight of 309.32 g/mol. The compound features a distinctive oxadiazole ring, which is known for its bioactivity.
| Property | Value |
|---|---|
| CAS Number | 880791-82-2 |
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.32 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound's structural characteristics allow it to exhibit significant activity against various pathogens. For instance, compounds with similar oxadiazole structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria through Minimum Inhibitory Concentration (MIC) assays.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of related oxadiazole compounds, various concentrations (50, 100, 150, and 200 μg/mL) were tested against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus cereus. The results indicated that these compounds effectively inhibited bacterial growth, suggesting that this compound may exhibit similar properties .
Anticancer Activity
The oxadiazole scaffold has been extensively studied for its anticancer properties. Compounds containing this moiety have shown promising results in inhibiting cancer cell proliferation through various mechanisms.
Mechanism of Action
The anticancer activity is often attributed to the ability of oxadiazoles to interact with cellular targets involved in cancer progression. For example, they may inhibit specific kinases or modulate apoptotic pathways .
Research Findings
A review highlighted that derivatives of 1,3,4-oxadiazoles have been synthesized and screened for their cytotoxic effects across multiple cancer cell lines. The presence of specific substituents on the phenyl ring significantly influenced their potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Substituents on the phenyl ring and modifications to the oxadiazole core can enhance or diminish activity.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase cytotoxicity |
| Alkyl groups | Modulate solubility |
| Halogen substitutions | Alter binding affinity |
属性
IUPAC Name |
2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-7-5-6-10-14(12)22-11-15(21)18-17-16(19-23-20-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWLNEABGBDXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














